正丁-3-烯基三氟硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium but-3-enyltrifluoroborate is a chemical compound that is part of a broader class of potassium alkenyltrifluoroborates. These compounds are known for their stability and reactivity in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions. They are air- and moisture-stable solids that can be stored indefinitely, making them convenient reagents in synthetic chemistry .

Synthesis Analysis

The synthesis of potassium alkenyltrifluoroborates, including potassium but-3-enyltrifluoroborate, typically involves the reaction of alkenes with a source of trifluoroborate. An improved synthesis method for related potassium (trifluoromethyl)trifluoroborate has been developed using Ruppert's reagent and trimethoxyborane, followed by the addition of aqueous hydrogen fluoride, suggesting that similar methods could be adapted for the synthesis of potassium but-3-enyltrifluoroborate .

Molecular Structure Analysis

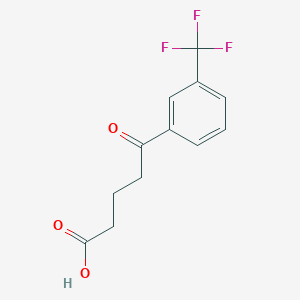

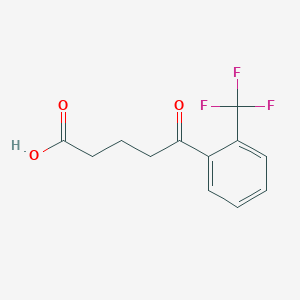

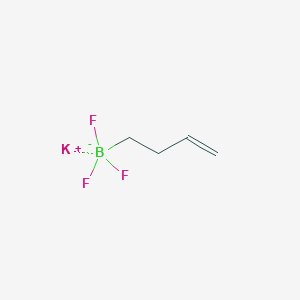

The molecular structure of potassium but-3-enyltrifluoroborate is characterized by the presence of a but-3-enyl group attached to a trifluoroborate anion. This structure is similar to other potassium alkenyltrifluoroborates, which have been shown to participate in cross-coupling reactions while maintaining the integrity of the alkenyl group .

Chemical Reactions Analysis

Potassium but-3-enyltrifluoroborate is expected to undergo similar chemical reactions to other potassium alkenyltrifluoroborates. These compounds are known to participate in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, yielding good yields and tolerating a variety of functional groups . Additionally, they can undergo addition reactions with aldehydes and enones in the presence of Rh(I) catalysts to give β-functionalized ketones and allylic/benzylic alcohols .

Physical and Chemical Properties Analysis

The physical properties of potassium but-3-enyltrifluoroborate are consistent with those of other potassium alkenyltrifluoroborates, which are typically crystalline solids that are stable to air and moisture. Their chemical properties include high reactivity in palladium-catalyzed cross-coupling reactions and the ability to form various functionalized organic compounds. The stability of these compounds allows for their indefinite storage, which is advantageous for their use in combinatorial chemistry and large-scale synthesis .

科学研究应用

交叉偶联反应

交叉偶联反应中的芳基三氟硼酸钾芳基三氟硼酸钾被用于与有机氯化物的交叉偶联反应中。此过程涉及使用钯环作为前催化剂和 K2CO3 作为碱。这些反应在水性介质中进行,在无膦条件下生成联苯,证明了正丁-3-烯基三氟硼酸钾在有机合成中的效用 (Alacid & Nájera, 2008)。

与烯基三氟硼酸钾的 Suzuki 交叉偶联烯基三氟硼酸钾已成功用于 Suzuki 交叉偶联反应中。这些反应由钯催化,可与各种芳基或烯基卤化物有效反应,产生良好的产物收率。三氟硼酸盐对空气和湿气的稳定性提高了它们在这些反应中的效用 (Molander & Rivero, 2002)。

有机合成

与手性环状 N-酰亚胺离子加成包括其正丁-3-烯基三氟硼酸钾变体在内的 2-取代-1,3-二噻烷三氟硼酸钾盐用于与手性环状 N-酰亚胺离子的反应中。这些化合物的合成在温和的条件下进行,并以中等至良好的效率产生产物,显示了它们在复杂有机分子合成中的重要性 (Vieira 等人,2008 年)。

烯丙基化和巴豆基化反应在烯丙基化和巴豆基化反应中,烯丙基三氟硼酸钾和巴豆基三氟硼酸钾显示出很高的效率。这些与 N-甲苯磺酰亚胺的反应在路易斯酸的促进下,以高收率和优异的非对映选择性生成同烯丙基胺 (Li & Batey, 2004)。

化学稳定性和反应性

在有机反应中的稳定性和反应性正丁-3-烯基三氟硼酸钾在各种有机反应中表现出显着的稳定性和反应性。它在涉及空气稳定的烷基三氟硼酸钾的 Suzuki-Miyaura 交叉偶联反应中的作用证明了其在有机合成中的效用。这些反应在一致的条件下进行,产物收率中等至良好 (Molander 等人,2003 年)。

作用机制

Target of Action

Potassium but-3-enyltrifluoroborate is a chemical compound used in proteomics research . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. It’s worth noting that the compound is a solid and is typically stored at room temperature , suggesting it has a stable structure under standard environmental conditions.

未来方向

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .

属性

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium but-3-enyltrifluoroborate | |

CAS RN |

608140-67-6 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)